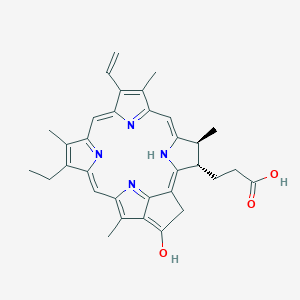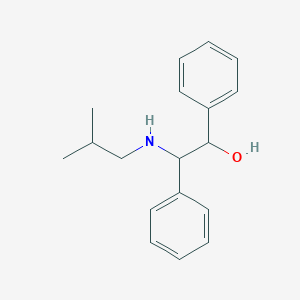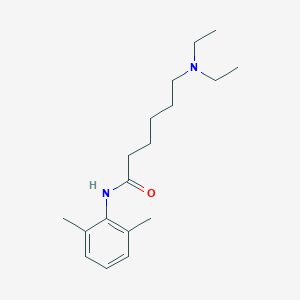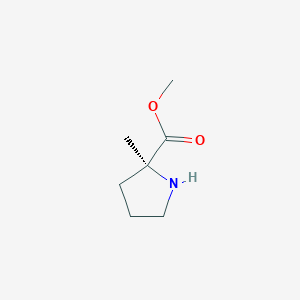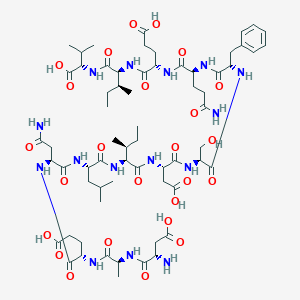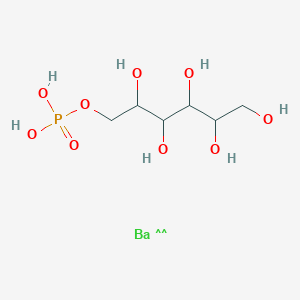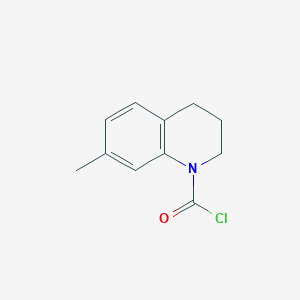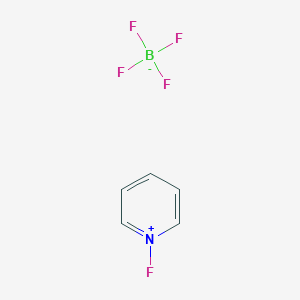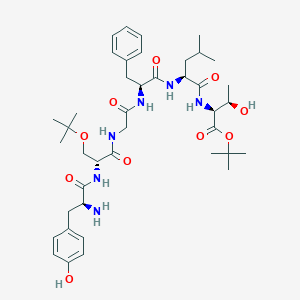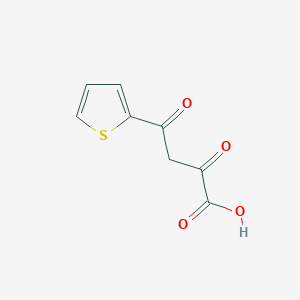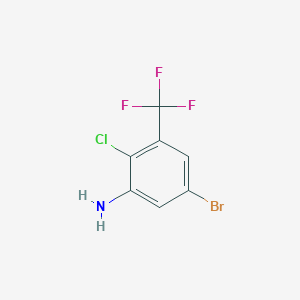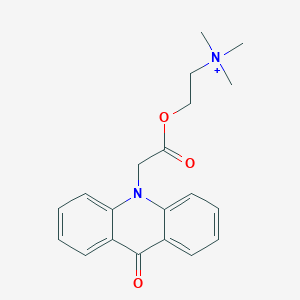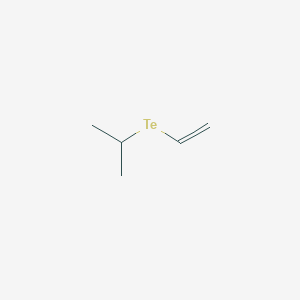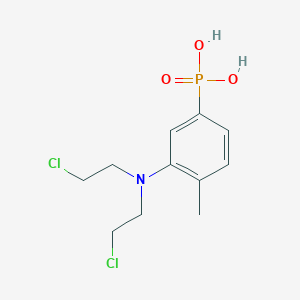
p-Toluenephosphonic acid, 3-(bis(2-chloroethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Toluenephosphonic acid, 3-(bis(2-chloroethyl)amino)-, commonly known as TPEN, is a chelating agent that has been extensively used in scientific research. TPEN is known for its high affinity towards zinc ions, and it has been used for studying the role of zinc in various biological processes.
Aplicaciones Científicas De Investigación
TPEN has been extensively used in scientific research to study the role of zinc in various biological processes. It has been used to chelate zinc ions in cells and tissues, and its effects on cellular processes have been studied. TPEN has been used to study the role of zinc in insulin secretion, apoptosis, and immune function. It has also been used to study the role of zinc in neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
TPEN binds to zinc ions with high affinity and forms a stable complex. This complex can then be used to study the role of zinc in various biological processes. TPEN has been shown to be a selective chelator of zinc ions and does not affect the levels of other metal ions such as copper or iron.
Efectos Bioquímicos Y Fisiológicos
TPEN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of zinc-dependent enzymes, such as matrix metalloproteinases. TPEN has also been shown to induce apoptosis in cancer cells by chelating zinc ions. In addition, TPEN has been shown to affect the immune system by inhibiting the proliferation of T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TPEN is its high affinity towards zinc ions, which allows for the selective chelation of zinc in cells and tissues. TPEN is also relatively easy to synthesize and can be used in a laboratory setting. However, one of the limitations of TPEN is that it can be toxic to cells at high concentrations. In addition, TPEN has been shown to have off-target effects on other metal ions, such as copper and iron.
Direcciones Futuras
There are several future directions for research on TPEN. One area of research is the development of new chelating agents with higher selectivity towards zinc ions. Another area of research is the use of TPEN in the treatment of neurodegenerative diseases such as Alzheimer's disease. TPEN has been shown to reduce the levels of amyloid beta, a protein that is implicated in Alzheimer's disease, and may have potential as a therapeutic agent. Finally, TPEN may have potential as a tool for studying the role of zinc in other biological processes, such as immune function and cancer biology.
Conclusion:
In conclusion, TPEN is a chelating agent that has been extensively used in scientific research. It has high affinity towards zinc ions and has been used to study the role of zinc in various biological processes. TPEN has several advantages, including its selectivity towards zinc ions and ease of synthesis, but also has limitations, such as its toxicity at high concentrations. Future research on TPEN may lead to the development of new chelating agents and potential therapeutic applications in neurodegenerative diseases.
Métodos De Síntesis
TPEN can be synthesized by reacting p-toluenesulfonyl chloride with 3-aminopropylbis(2-chloroethyl)amine in the presence of triethylamine. The resulting product is then treated with triethyl phosphite to obtain TPEN. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
19768-76-4 |
|---|---|
Nombre del producto |
p-Toluenephosphonic acid, 3-(bis(2-chloroethyl)amino)- |
Fórmula molecular |
C11H16Cl2NO3P |
Peso molecular |
312.13 g/mol |
Nombre IUPAC |
[3-[bis(2-chloroethyl)amino]-4-methylphenyl]phosphonic acid |
InChI |
InChI=1S/C11H16Cl2NO3P/c1-9-2-3-10(18(15,16)17)8-11(9)14(6-4-12)7-5-13/h2-3,8H,4-7H2,1H3,(H2,15,16,17) |
Clave InChI |
BIOHVRABGYPFNT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)P(=O)(O)O)N(CCCl)CCCl |
SMILES canónico |
CC1=C(C=C(C=C1)P(=O)(O)O)N(CCCl)CCCl |
Otros números CAS |
19768-76-4 |
Sinónimos |
[3-[Bis(2-chloroethyl)amino]-4-methylphenyl]phosphonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



